3-Amino-1-hydroxyanthracene-9,10-dione
Description
Overview of Anthraquinone (B42736) Core Structure and Chemical Significance
The fundamental framework of all anthraquinones is the anthracene-9,10-dione structure, a tricyclic aromatic system composed of three fused benzene (B151609) rings with two ketone groups at positions 9 and 10. This planar and electron-deficient core is responsible for many of the characteristic properties of this class of compounds, including their often vibrant colors and their electrochemical activity.
The chemical significance of the anthraquinone scaffold is vast. It serves as a versatile building block in organic synthesis, allowing for the introduction of a wide array of functional groups onto the aromatic rings. This derivatization is key to tuning the molecule's electronic properties, solubility, and, most importantly, its biological activity. The quinone moiety can participate in redox cycling, a process that is central to the biological mechanisms of many anthraquinone derivatives.
Historical Context of Anthraquinone Derivatives in Research
Historically, anthraquinone derivatives have been of immense importance. Natural anthraquinones, extracted from plants and insects, were among the earliest known dyes. The investigation into the chemical structures of these natural pigments in the 19th and 20th centuries laid the groundwork for modern dye chemistry and spurred the development of synthetic organic chemistry.
Beyond their use as colorants, the medicinal properties of anthraquinone-containing plants have been recognized for centuries in traditional medicine. This historical use prompted scientific investigation into their biological effects, leading to the discovery of their laxative, antimicrobial, and anti-inflammatory properties. In the mid-20th century, the discovery of the potent anticancer activity of anthracycline antibiotics, such as doxorubicin, which contain an anthraquinone core, marked a pivotal moment in the history of chemotherapy and solidified the importance of this chemical class in medicinal chemistry.
Positioning of Aminohydroxyanthraquinones in Contemporary Chemical Biology Research
In the landscape of modern chemical biology, aminohydroxyanthraquinones, the subclass to which 3-Amino-1-hydroxyanthracene-9,10-dione belongs, are of significant interest. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the anthraquinone core dramatically influences the molecule's properties. These functional groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
Contemporary research into aminohydroxyanthraquinones is largely driven by their potential as therapeutic agents. The specific placement of the amino and hydroxyl groups on the anthraquinone skeleton is crucial for determining the type and potency of biological activity. For instance, certain isomers of aminohydroxyanthraquinone have been shown to interact with DNA, leading to cytotoxic effects in cancer cells. nih.gov Mitoxantrone, a synthetic aminohydroxyanthraquinone derivative, is a clinically used anticancer drug with reduced cardiotoxicity compared to the anthracyclines. nih.gov
The exploration of different substitution patterns on the anthraquinone nucleus is a key strategy in the development of new bioactive molecules. The study of compounds like this compound and its isomers allows researchers to probe the structure-activity relationships that govern the biological effects of this class of compounds. While detailed research on this compound itself is limited in publicly available literature, its structural similarity to other biologically active aminohydroxyanthraquinones suggests its potential as a subject for further investigation in the quest for novel therapeutic leads. The synthesis and biological evaluation of various amino-anthracene-9,10-dione derivatives continue to be an active area of research, with studies exploring their potential as neuroprotective and antidepressant agents, among other applications. impactfactor.orgresearchgate.net The anti-proliferative activity of some aminoanthraquinone derivatives in cancer cells highlights the ongoing interest in this molecular scaffold. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
645389-79-3 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2 |
InChI Key |
GFVDTZAAYDPPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Aminohydroxyanthraquinones
Impact of Amino and Hydroxyl Group Positions on Biological Activities
The positions of the amino and hydroxyl groups on the anthraquinone (B42736) ring system are critical determinants of the biological efficacy of these compounds. Variations in the substitution pattern can lead to significant differences in activity, influencing factors such as DNA binding, enzyme inhibition, and cytotoxicity. For instance, studies on various hydroxyanthraquinone derivatives have shown that the placement of hydroxyl groups affects their growth inhibitory activities against cancer cells. nih.gov
While direct comparative studies on the cytotoxic effects of 3-Amino-1-hydroxyanthracene-9,10-dione against its other positional isomers are not extensively documented in the reviewed literature, the broader SAR of substituted anthraquinones provides valuable insights. For example, in a series of 1-hydroxyanthraquinones, the introduction of aryl substituents at the C-2 and C-4 positions was found to have a great influence on their cytotoxicity against glioblastoma cancer cells. frontiersin.org This suggests that the relative positions of substituents to the hydroxyl group at C-1 are crucial for activity.
The following table summarizes the cytotoxic activities of some substituted 1-hydroxyanthraquinones, illustrating the impact of substituent position.
| Compound | Substituent Position(s) | Cancer Cell Line | GI50 (µM) |
| 4-Aryl substituted 1-hydroxyanthraquinone | C-4 | SNB-19 (Glioblastoma) | Potent |
| 2-Aryl substituted 1-hydroxyanthraquinone | C-2 | SNB-19 (Glioblastoma) | Potent |
| 2,4-Diaryl substituted 1-hydroxyanthraquinone | C-2, C-4 | SNB-19 (Glioblastoma) | Potent |
Data sourced from studies on aryl substituted 1-hydroxyanthraquinones. frontiersin.org
Influence of Substituent Nature and Stereochemistry on Biological Interactions
The nature of the substituents on the aminohydroxyanthraquinone scaffold, beyond just their position, plays a significant role in determining the biological interactions. The electronic properties (electron-donating or electron-withdrawing) and steric characteristics of these substituents can modulate the activity of the parent compound.
For instance, the introduction of different alkyl groups on the amino substituents of 1-amino and 1,4-diamino-9,10-anthraquinones affects their spectroscopic and acid-base properties, which can correlate with their biological activity. nih.gov The ability of these substituents to form hydrogen bonds is a key factor in their interaction with biological targets. nih.gov
Furthermore, the replacement of a hydroxyl group with a methoxy (B1213986) group can alter the biological activity. In some cases, methylated hydroxyl derivatives of quinizarin (B34044) (1,4-dihydroxyanthraquinone) have shown enhanced cytotoxic potential compared to the parent compound with free hydroxyl groups. rsc.org This indicates that the hydrogen-bonding capability and the lipophilicity of the molecule are important for its biological function.
Stereochemistry, the three-dimensional arrangement of atoms, can also be a critical factor, particularly when the substituents introduce chiral centers. While the planar anthraquinone core is achiral, the addition of chiral side chains can lead to stereospecific interactions with biological targets such as enzymes and receptors. mdpi.com The stereochemistry of substituents can affect not only the binding affinity to the target but also the uptake and distribution of the compound within biological systems. mdpi.com For example, in a study of 3-Br-acivicin isomers, which are not anthraquinones but illustrate the principle, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. mdpi.com
The table below illustrates the effect of different substituents on the cytotoxic activity of anthraquinone derivatives.
| Base Compound | Substituent(s) | Cancer Cell Line | IC50 (µg/mL) |
| Quinizarin | Free hydroxyl groups | MCF-7 | Inactive |
| Quinizarin Derivative | Methylated hydroxyl groups | MCF-7 | 70-80 µM |
| Aminoanthraquinone Derivative | Butylamino group | MCF-7 | 1.1 |
| Diaminoanthraquinone Derivative | Two butylamino groups | MCF-7 | 3.0 |
Data compiled from studies on quinizarin and aminoanthraquinone derivatives. rsc.org
Planarity and Rigidity of the Anthraquinone Scaffold in SAR
A fundamental aspect of the structure-activity relationship of anthraquinones is the planarity and rigidity of the fused three-ring system. This planar structure is a key feature that enables these molecules to intercalate between the base pairs of DNA. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a primary mechanism of action for many anthraquinone-based anticancer drugs. frontiersin.org
The rigid, planar geometry of the anthraquinone core provides a stable platform for the presentation of functional groups, such as the amino and hydroxyl groups in this compound, to interact with their biological targets. Structural modifications that disrupt this planarity can lead to a significant decrease or loss of biological activity.
However, it is important to note that while DNA intercalation is a major mechanism, it is not the only one. Some anthraquinone derivatives exert their biological effects through other pathways, and in some cases, avoiding DNA toxicity is a desirable trait in drug design. For instance, tetrahydroanthraquinones, which have a non-planar hydrogenated ring, are being investigated as they may exhibit antitumor effects with reduced DNA toxicity compared to their planar anthraquinone counterparts. frontiersin.org
Rational Design Principles for Novel Aminohydroxyanthraquinone Derivatives
The understanding of the structure-activity relationships of aminohydroxyanthraquinones provides a foundation for the rational design of novel derivatives with improved potency, selectivity, and reduced toxicity. Key principles derived from SAR studies guide the modification of the anthraquinone scaffold.
One primary principle is the strategic placement of amino and hydroxyl groups to optimize interactions with the target molecule. As discussed, the positions of these groups are critical, and computational modeling can be employed to predict the most favorable substitution patterns for enhanced activity.
Another design principle involves the modification of these functional groups with various substituents to fine-tune the electronic and steric properties of the molecule. For example, attaching different side chains to the amino group can alter the compound's solubility, cell permeability, and binding affinity. The goal is often to enhance the therapeutic index by increasing efficacy against target cells while minimizing effects on healthy tissues.
Furthermore, the introduction of specific functionalities can direct the molecule to particular cellular targets. For instance, designing derivatives that selectively inhibit enzymes crucial for cancer cell proliferation is a common strategy in modern drug discovery. This can involve creating hybrid molecules that combine the anthraquinone scaffold with other pharmacophores known to interact with specific biological targets.
The development of new anticancer agents often involves a cycle of design, synthesis, and biological evaluation. nih.gov By systematically applying the principles of SAR, medicinal chemists can navigate the chemical space of aminohydroxyanthraquinones to identify new drug candidates with superior therapeutic properties.
Computational Chemistry and in Silico Approaches in Aminohydroxyanthraquinone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a prominent structure-based computational method used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This technique is crucial for understanding the binding modes and affinities of aminohydroxyanthraquinone derivatives. The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the strength of the interaction, often expressed in kcal/mol. nih.gov
In recent research, various amino-anthraquinone derivatives have been docked against a range of therapeutic targets. For instance, novel anthraquinone (B42736) amino-derivatives synthesized as Schiff bases were evaluated as potential anticancer agents by docking them against the human serine/threonine kinase PAK4. researchgate.netresearchgate.net One tryptophan-based derivative demonstrated superior binding with docking scores of -9.3 kcal/mol and -8.7 kcal/mol in two different cavities of the PAK4 protein, exceeding the scores of a known inhibitor, PF-3758309. researchgate.net
Similarly, a series of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives were designed as inhibitors for xanthine oxidase, a key enzyme in hyperuricemia. nih.gov Molecular docking simulations provided rational binding models for the most potent compounds within the enzyme's active pocket. nih.gov The D-phenylalanine derivative, in particular, showed high potency (IC50 = 2.9 μM), which was more effective than the control drug, allopurinol (IC50 = 8.1 μM). nih.gov
Other studies have successfully used molecular docking to explore the potential of these compounds against infectious diseases. Amino-substituted derivatives of 1,4-dihydroxyanthraquinone were analyzed for their interaction with the active site of trypanothione reductase from Trypanosoma brucei, the parasite responsible for African trypanosomiasis. benthamdirect.com Additionally, selected anthraquinones from the medicinal plant Morinda lucida were docked against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), revealing strong binding affinities with scores ranging from -8.6 to -9.8 kcal/mol. nanobioletters.com
| Anthraquinone Derivative | Protein Target | Docking Score (kcal/mol) | Therapeutic Area |
|---|---|---|---|
| Tryptophan-based amino-derivative | PAK4 (cavity 1) | -9.3 | Anticancer researchgate.net |
| Tryptophan-based amino-derivative | PAK4 (cavity 4) | -8.7 | Anticancer researchgate.net |
| D-phenylalanine derivative | Xanthine Oxidase | Not specified (IC50 = 2.9 µM) | Hyperuricemia nih.gov |
| Amino-substituted 1,4-dihydroxyanthraquinone | Trypanothione Reductase | Not specified | Antiparasitic (Trypanosomiasis) benthamdirect.com |
| Derivatives from Morinda lucida | PfDHODH | -8.6 to -9.8 | Antiparasitic (Malaria) nanobioletters.com |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Following molecular docking, molecular dynamics (MD) simulations are frequently employed to provide a more dynamic and realistic view of the ligand-target complex. nih.gov MD simulations analyze the movements and interactions of the complex over time, offering insights into its stability, flexibility, and the specific molecular interactions that maintain the bound state. nih.govmdpi.com
This technique was utilized to study anthraquinone derivatives designed as inhibitors of phosphoglycerate mutase 1 (PGAM1), a key enzyme in cancer cell metabolism. nih.gov MD simulations helped to identify the crucial amino acid residues and dominant forces governing the interaction between the inhibitors and PGAM1. nih.gov Similarly, in the search for new antitubercular agents, MD simulations were performed using GROMACS software to understand the stability of anthraquinone derivatives within the ATP-binding pocket of Mycobacterium tuberculosis DNA gyrase B. nih.gov The simulations, which used the CHARMM36 all-atom force field, confirmed that the designed compounds formed a stable complex with the enzyme. nih.gov
A common practice to complement MD simulations is the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov These calculations provide a quantitative estimate of binding affinity based on snapshots taken from the MD trajectory, further validating the stability and potency of the ligand-protein interaction. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
A notable application of this technique involved the development of three-dimensional QSAR (3D-QSAR) models for 62 anthraquinone derivatives acting as PGAM1 inhibitors. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers built robust models with high statistical significance. The CoMFA model yielded a squared correlation coefficient (r²) of 0.97 and a cross-validated correlation coefficient (q²) of 0.81, while the CoMSIA model produced an r² of 0.96 and a q² of 0.82. nih.gov These results indicated that the models had excellent predictive capabilities. nih.gov
The contour maps generated from these 3D-QSAR models provide a visual representation of how different structural features influence biological activity. For example, the analysis revealed that the hydrophobic field had a more significant effect on the bioactivity of these PGAM1 inhibitors than other fields. nih.gov Such insights offer valuable theoretical guidance for the rational design and structural modification of new anthraquinone-based inhibitors. nih.gov
| 3D-QSAR Method | Target | Squared Correlation Coefficient (r²) | Cross-validated Coefficient (q²) | Key Finding |
|---|---|---|---|---|
| CoMFA | PGAM1 | 0.97 | 0.81 | Model shows good predictive ability. nih.gov |
| CoMSIA | PGAM1 | 0.96 | 0.82 | Hydrophobic field has a major impact on inhibitor bioactivity. nih.gov |
Virtual Screening for Identification of Novel Scaffolds
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into structure-based virtual screening (SBVS), which relies on docking, and ligand-based virtual screening (LBVS), which uses information from known active compounds. nih.gov
One extensive virtual screening campaign was conducted to identify potential anti-fouling agents from a library of 2,194 natural anthraquinone-related structures sourced from the COCONUT database. mdpi.comnih.gov Using molecular docking, these compounds were screened against the LuxP protein of Vibrio carchariae, a key protein in bacterial quorum sensing. mdpi.comresearchgate.net This high-throughput screening successfully identified 76 top-hit compounds, which exhibited strong binding affinities with docking scores ranging from -8.0 to -10.0 kcal/mol. mdpi.com
Another study screened 2,824 anthraquinones from the PubChem database against the ATP-binding pocket of DNA gyrase B from M. tuberculosis. nih.gov The screening identified N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide as the best-scoring ligand, which then served as a template for designing a new, more potent derivative. nih.gov These examples highlight how virtual screening can efficiently narrow down vast compound libraries to a manageable number of promising candidates for further investigation. nih.gov
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a cornerstone of drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model can be generated based on the structure of the protein target (structure-based) or a set of known active ligands (ligand-based). nih.gov These models serve as 3D queries for searching compound databases to find novel scaffolds or for guiding the optimization of existing leads. nih.govnih.gov
In the search for anti-fouling agents, a structure-based pharmacophore model was developed from the interactions observed between the top-ranked anthraquinone hits and the LuxP protein. mdpi.comfrontiersin.org By analyzing the active site, researchers generated a model consisting of six unique pharmacophoric features, providing a blueprint for future compound selection and design. researchgate.netfrontiersin.org
Biosynthetic Pathways and Natural Occurrence of Anthraquinone Derivatives
Occurrence in Natural Sources (Plants, Fungi, Bacteria, Insects)
Anthraquinone (B42736) derivatives are secondary metabolites found in a wide array of organisms. bohrium.com In plants, they are particularly common in the families Rubiaceae, Polygonaceae, Fabaceae, and Rhamnaceae. researchgate.netresearchgate.net Fungi, especially from the genera Aspergillus and Penicillium, are also significant producers of these compounds. mdpi.comnih.gov Furthermore, certain bacteria, such as Photorhabdus luminescens, and insects, particularly scale insects, are known to synthesize anthraquinones. wikipedia.orgnih.goveje.cz
| Organism Type | Examples of Genera/Species | Examples of Anthraquinone Derivatives | References |
|---|---|---|---|
| Plants | Rubia (madder), Senna, Rheum (rhubarb), Aloe | Alizarin (B75676), Purpurin, Senna glycosides, Rhein, Emodin (B1671224), Aloe-emodin | wikipedia.orgresearchgate.netimrpress.com |
| Fungi | Aspergillus, Penicillium, Cortinarius, Acremonium | Emodin, Chrysophanol, Questin, Catenarin, Atrochrysone | nih.govnih.govnih.govnih.gov |
| Bacteria | Photorhabdus luminescens, Streptomyces spp. | Anthraquinones produced via Type II polyketide synthase | wikipedia.orgnih.gov |
| Insects | Scale insects (Coccoidea), Tansy leaf beetle (Galeruca tanaceti) | Carminic acid, Laccaic acids, Chrysophanol, Chrysazin | wikipedia.orgeje.czfu-berlin.de |
Polyketide Biosynthetic Pathways
The polyketide pathway is a major route for anthraquinone biosynthesis, particularly in fungi, some bacteria, and certain plant families like Polygonaceae and Rhamnaceae. researchgate.netfu-berlin.de This pathway starts with a primer unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. researchgate.net For many anthraquinones, this involves the formation of an octaketide chain from one acetyl-CoA and seven malonyl-CoA molecules. researchgate.netnih.gov
This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone core. nih.gov The enzymes responsible for this process are known as polyketide synthases (PKSs). fu-berlin.de In bacteria, Type II PKS systems, which are multi-enzyme complexes, are common, whereas fungi often utilize iterative Type I non-reducing PKSs (NR-PKSs). bohrium.comnih.gov
A key characteristic of the polyketide pathway is the resulting substitution pattern. It typically produces anthraquinones that are substituted on both outer rings (A and C), such as the 1,8-dihydroxylated anthraquinones like emodin and chrysophanol. researchgate.netfu-berlin.de Atrochrysone is a key intermediate in the biosynthesis of many of these compounds. nih.gov
Shikimate Biosynthetic Pathways
In many higher plants, particularly in the family Rubiaceae, anthraquinones are synthesized via the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway. researchgate.netnih.gov This pathway is distinct from the polyketide route and leads to a different class of anthraquinone derivatives.
The biosynthesis begins with chorismate, a key intermediate of the primary shikimate pathway. nih.govwikipedia.org Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). researchgate.net Subsequently, o-succinylbenzoic acid (OSB) is formed, which then undergoes cyclization to create the core anthraquinone structure. researchgate.net This pathway also involves precursors from the mevalonic acid (MVA) or 2-methyl-erythritol 4-phosphate (MEP) pathways to form the C-ring. nih.gov
Anthraquinones produced through this route, such as alizarin and rubiadin, are typically substituted only on the C-ring of the anthraquinone nucleus. researchgate.net This results in a 1,2-dihydroxylation pattern, which contrasts with the products of the polyketide pathway. mdpi.com
Regioselectivity in Natural Anthraquinone Biosynthesis
Regioselectivity in anthraquinone biosynthesis refers to the specific placement of substituent groups, such as hydroxyls, on the anthraquinone skeleton. This selectivity is primarily determined by the biosynthetic pathway employed by the organism. fu-berlin.de
Polyketide Pathway: This route inherently leads to substitution on both the A and C rings, as the entire carbon skeleton is assembled from a single folded polyketide chain. The enzymatic machinery of the PKS dictates the folding pattern, leading to characteristic 1,8-dihydroxylation patterns seen in compounds like emodin and chrysophanol. fu-berlin.de
Shikimate Pathway: This pathway involves the fusion of precursors from different metabolic origins. Rings A and B are derived from shikimic acid via o-succinylbenzoic acid, while ring C is formed from an isoprenoid unit. nih.govresearchgate.net This assembly method results in substituents being located almost exclusively on the C-ring, as seen in alizarin. researchgate.net
Beyond the primary pathway, the final structure and regiochemistry are further refined by tailoring enzymes. These enzymes, such as dioxygenases, reductases, and methyltransferases, perform post-PKS or post-shikimate modifications. rsc.org Recent research has highlighted the role of specific enzymes, like atypical non-heme iron dioxygenases, in catalyzing the regioselective cleavage of anthraquinone intermediates, which can lead to the formation of other complex molecules like xanthones. nih.govrsc.org This enzymatic control ensures the precise and predictable formation of a vast diversity of natural anthraquinone derivatives. mdpi.com
Advanced Analytical and Characterization Methodologies for Aminohydroxyanthraquinones
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. nih.gov For 3-Amino-1-hydroxyanthracene-9,10-dione, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The electron-donating hydroxyl (-OH) and amino (-NH₂) groups cause an upfield shift (to lower ppm values) for adjacent protons due to increased electron density. Protons of the -OH and -NH₂ groups themselves often appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration. mdpi.com The coupling patterns (e.g., doublets, triplets) between adjacent protons would confirm their relative positions on the anthracene skeleton. researchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals all non-equivalent carbon atoms. The two carbonyl carbons (C9 and C10) are the most deshielded, appearing significantly downfield (typically δ 180-190 ppm). researchgate.net Carbons bonded to the electron-donating -OH and -NH₂ groups will be shielded and appear at a relatively lower chemical shift compared to other aromatic carbons. The remaining aromatic carbons will resonate in the typical range of δ 110-150 ppm.
| Nucleus | Position/Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (unsubstituted ring) | 7.8 - 8.4 | Signals appear as multiplets due to coupling. |
| Aromatic Protons (substituted ring) | 6.8 - 7.5 | Shifted upfield due to -OH and -NH₂ groups. | |
| -OH, -NH₂ Protons | Variable (e.g., 5.0 - 13.0) | Often broad singlets, position is solvent and concentration dependent. | |
| ¹³C | Carbonyl Carbons (C=O) | 180 - 190 | Most downfield signals in the spectrum. |
| Aromatic Carbons (C-O, C-N) | 145 - 165 | Carbons directly attached to heteroatoms. | |
| Aromatic Carbons (C-H, C-C) | 110 - 140 | Includes both protonated and quaternary carbons. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of both hydroxyl and amino groups leads to distinct stretching vibrations in the 3200-3500 cm⁻¹ region. The quinone carbonyl groups give rise to a strong absorption band around 1630-1680 cm⁻¹. researchgate.net Intramolecular hydrogen bonding between the hydroxyl/amino groups and the adjacent carbonyl group can cause a shift of the C=O stretching frequency to a lower wavenumber.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Medium-Strong |
| N-H (amine) | Stretching | 3300 - 3500 | Medium (often two bands for -NH₂) |
| C-H (aromatic) | Stretching | 3000 - 3100 | Weak-Medium |
| C=O (quinone) | Stretching | 1630 - 1680 | Strong, Sharp |
| C=C (aromatic) | Stretching | 1570 - 1610 | Medium-Strong |
| C-O (hydroxyl) | Stretching | 1200 - 1300 | Medium |
| C-N (amine) | Stretching | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The anthraquinone (B42736) core is a chromophore that typically displays multiple absorption bands in the UV region. nih.gov The presence of auxochromes—substituents with non-bonding electrons like the hydroxyl (-OH) and amino (-NH₂) groups—can cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths, often into the visible region. nih.gov This is due to the extension of the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Intra- and intermolecular hydrogen bonding can also shift absorption to longer wavelengths. nih.gov
| Transition Type | Expected λmax Range (nm) | Region |
|---|---|---|
| π → π | 240 - 290 | UV |
| π → π | 310 - 340 | UV |
| n → π* (Intramolecular Charge Transfer) | 450 - 550 | Visible |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. libretexts.org For this compound (C₁₄H₉NO₃), the molecular weight is 239.23 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula.
The fragmentation pattern in MS provides valuable structural information. The anthraquinone nucleus is known to undergo characteristic fragmentation by the sequential loss of neutral carbon monoxide (CO) molecules. nih.govoup.com The molecular ion [M]⁺• would be observed at m/z 239, and key fragment ions would be expected from these losses.
| m/z | Ion Identity | Notes |
|---|---|---|
| 239 | [M]⁺• | Molecular Ion |
| 211 | [M - CO]⁺• | Loss of one carbonyl group |
| 183 | [M - 2CO]⁺• | Loss of both carbonyl groups |
| 154 | [C₁₂H₈N]⁺ or [C₁₁H₆O]⁺ | Further fragmentation of the core structure |
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, Column Chromatography)
Chromatography is a fundamental technique for the separation, purification, and assessment of purity of compounds from a mixture. oup.com
Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of this compound. Due to the polar hydroxyl and amino groups, the compound is expected to be quite polar. A silica gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a nonpolar and a polar solvent, with the polarity adjusted to achieve an optimal retardation factor (Rf) value (ideally between 0.3-0.5).
Column Chromatography : For purification on a larger scale, column chromatography is employed. Similar to TLC, silica gel is a common stationary phase. The compound is loaded onto the column and eluted with a solvent system of gradually increasing polarity (gradient elution) to separate it from less polar impurities and more polar byproducts. academicjournals.org
| Technique | Stationary Phase | Typical Mobile Phase Systems | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v) | UV Light (254 nm and 365 nm), Visual (if colored) |
| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Gradient elution starting with a nonpolar solvent (e.g., hexane) and increasing the proportion of a polar solvent (e.g., ethyl acetate or methanol). | TLC analysis of collected fractions |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This technique requires a single, high-quality crystal of the compound. The crystal diffracts a beam of X-rays into a unique pattern, which can be mathematically analyzed to produce a model of the electron density and thus the precise positions of atoms in the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. researchgate.net It would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details of the solid-state packing and intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of one molecule and the carbonyl oxygen atoms of neighboring molecules.
Innovative Research Applications Beyond Therapeutic Modalities Excluding Clinical/safety
Application in Material Science
In the field of material science, amino-substituted anthraquinones are valued for their electrochemical and chromophoric properties. These characteristics are leveraged in the development of materials for energy storage and as foundational molecules for high-performance colorants.
The reversible redox behavior of the anthraquinone (B42736) core makes it an excellent candidate for active materials in energy storage systems. Researchers have explored incorporating these molecules into porous organic polymers to enhance performance in devices like redox flow batteries (RFBs).
A notable example is the development of a water-soluble anthraquinone derivative, 3HAAQ, from alizarin (B75676) (1,2-dihydroxyanthraquinone) for use in aqueous RFBs. researchgate.netwikipedia.orgnih.gov The synthesis, achieved through a Mannich reaction, introduces an amino group that dramatically improves the material's solubility in the aqueous electrolyte—a critical factor for the energy density of the battery. researchgate.net This modification resulted in a solubility of 0.52 M in 1 M KOH, a significant increase compared to its precursor, alizarin (0.14 M). When this anolyte was paired with a potassium ferri/ferrocyanide catholyte, the resulting flow battery demonstrated a high open-circuit voltage of 1.24 V and maintained nearly 80% of its theoretical capacity at a current density of 40 mA cm⁻². researchgate.net
Table 1: Performance of 3HAAQ in an Aqueous Redox Flow Battery
| Parameter | Precursor (Alizarin) | 3HAAQ Derivative |
|---|---|---|
| Solubility (1 M KOH) | 0.14 M | 0.52 M |
| Open-Circuit Voltage | N/A | 1.24 V |
| Capacity Retention | N/A | ~80% at 40 mA cm⁻² |
Amino- and hydroxy-substituted 9,10-anthracenediones are foundational intermediates in the synthesis of a wide array of dyes and pigments. nih.gov The anthraquinone structure itself is a chromophore, and the introduction of electron-donating groups like amino (-NH₂) and hydroxyl (-OH) moieties acts as auxochromes, which intensify and modify the color. wikipedia.org
These compounds are key starting materials for producing disperse, acid, and reactive dyes. wikipedia.orgnih.gov For instance, 1-aminoanthraquinone (B167232) is a crucial intermediate used to prepare a diverse range of colorants. nih.govgoogle.com The amino group can be easily modified, allowing for the synthesis of derivatives with a spectrum of colors from red to blue, characterized by high light fastness. wikipedia.orgnih.gov The versatility of these precursors allows them to be incorporated into complex dye structures, including azo-anthraquinone hybrids, to achieve specific shades and performance properties for textiles and other materials. nih.gov Furthermore, derivatives have been synthesized for specialized applications, such as tissue-specific biological stains. lew.ro
Catalytic Applications
The ability of the anthraquinone core to be easily reduced and re-oxidized makes it suitable for use as a redox catalyst in industrial processes. This catalytic activity is central to its function in applications ranging from environmental remediation to chemical synthesis.
Research has shown that anthraquinone (AQ) can act as an effective catalyst for the degradation of pollutants, such as triphenylmethane (B1682552) dyes. nih.gov The mechanism involves AQ facilitating the reduction of oxygen to form superoxide (B77818) radicals, which then degrade the target molecule. This catalytic cycle allows a small amount of the anthraquinone derivative to achieve the rapid and efficient removal of the pollutant. nih.gov The inherent redox properties of quinones enable them to act as mediators in various chemical reactions, highlighting their potential in broader industrial catalytic systems. lew.ro
Sensing Technologies
Derivatives of aminoanthraquinone have been successfully developed as chemosensors for the detection of various analytes, particularly metal ions. Their application in sensing technologies relies on the interaction between the analyte and the nitrogen and oxygen atoms on the anthraquinone scaffold, which leads to a distinct and measurable change in color or fluorescence. rsc.orgrsc.org
These molecules function as colorimetric sensors, where the binding of a specific metal ion to the amino and hydroxyl groups causes a shift in the electronic structure of the chromophore. rsc.orgtechnikwissen.eu This change is often visible to the naked eye, for instance, as a transition from yellow to brown or pink to blue, and can be precisely quantified using UV-Vis spectroscopy. rsc.orgtechnikwissen.eu The 1-aminoanthraquinone chromophore has been effectively used to create sensors that can visually detect and quantify copper(II) ions in aqueous solutions. rsc.org By modifying the receptor portion of the molecule, scientists can tune the sensor's selectivity for different ions, such as Cu²⁺, Ni²⁺, and Co²⁺. technikwissen.eu This technology allows for the creation of simple, rapid, and cost-effective tools for environmental monitoring and analytical chemistry. rsc.org
Table 2: Example of Colorimetric Response of an Aminoanthraquinone-based Sensor
| Analyte | Initial Color | Color after Analyte Addition | Absorption Max (λmax) Shift |
|---|---|---|---|
| None | Yellow | N/A | 420 nm |
| Cu²⁺ | Yellow | Brown | +150 nm |
| Ni²⁺ | Yellow | Brown | +135 nm |
| Co²⁺ | Yellow | Brown | +120 nm |
Data is representative of typical shifts reported for aminoanthraquinone-based sensors for illustrative purposes. technikwissen.eu
Future Research Directions and Methodological Challenges for Aminohydroxyanthraquinones
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of anthraquinone (B42736) derivatives often involves harsh conditions, such as the use of fuming sulfuric acid or metal catalysts like mercury, which pose significant environmental and safety concerns. google.comgoogle.com Future research is increasingly focused on developing greener, more efficient synthetic methodologies.
A primary objective is the replacement of hazardous reagents and solvents. Promising developments include the use of solid acid catalysts and one-pot procedures that minimize waste and simplify purification. researchgate.net For instance, alum (KAl(SO₄)₂) has been demonstrated as an effective, inexpensive, and non-toxic catalyst for synthesizing anthraquinone derivatives in aqueous media, offering high yields and short reaction times. tandfonline.comtandfonline.com Similarly, Ni-modified Hβ zeolite has been used for the one-pot synthesis of anthraquinone from benzene (B151609) and phthalic anhydride (B1165640) under solvent-free conditions. researchgate.netresearchgate.net
Another avenue of exploration is the use of continuous-flow manufacturing. A continuous-flow method for the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) has been shown to produce 1-aminoanthraquinone (B167232) safely and efficiently, offering precise control over reaction parameters and improving process stability. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for sustainable synthesis, potentially offering high selectivity under mild conditions.
Future efforts will likely concentrate on expanding the scope of these green chemistry approaches to produce complex, functionalized aminohydroxyanthraquinones. The challenge lies in adapting these methods to substrates with multiple reactive sites to achieve high regioselectivity and yield without resorting to complex protection and deprotection steps.
| Synthetic Method | Key Features | Advantages | References |
| Alum Catalysis in Water | Uses inexpensive, non-toxic alum as a catalyst in an aqueous medium. | Environmentally friendly, mild conditions, high yields, simple workup. | tandfonline.comtandfonline.com |
| Solid Acid Catalysis | Employs solid catalysts like modified zeolites under solvent-free conditions. | Catalyst is reusable, reduces solvent waste, single-step reaction. | researchgate.netresearchgate.net |
| Continuous-Flow Method | High-temperature ammonolysis performed in a continuous-flow reactor. | Enhanced safety, high efficiency, precise process control, reliable. | nih.gov |
Exploration of Novel Biological Targets and Mechanistic Pathways
Aminohydroxyanthraquinones are known to possess a broad range of biological activities, including antibacterial, antioxidant, and anticancer properties. nih.gov A major future challenge is to move beyond general activity screening to the precise identification of molecular targets and the elucidation of their mechanisms of action.
Many anthracycline anticancer drugs, which share the core anthraquinone structure, function by intercalating into DNA and inhibiting the enzyme topoisomerase II. researchgate.net However, research suggests that simpler analogues also exhibit potent biological effects through diverse mechanisms. For example, some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial pathway. nih.gov Other studies have identified specific enzyme targets, such as Glycogen Synthase Kinase 3 (GSK-3) and phosphoglycerate mutase 1 (PGAM1), as being inhibited by certain anthraquinone derivatives. nih.govfrontiersin.org
Future research should focus on:
Target Deconvolution: Employing chemical proteomics and genetic screening techniques to identify the specific protein binding partners for various aminohydroxyanthraquinones. drugbank.com
Pathway Analysis: Investigating the downstream effects of target engagement to understand how these compounds modulate cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the anthraquinone scaffold to determine which functional groups are critical for activity against specific targets, thereby guiding the design of more potent and selective molecules. nih.gov
Uncovering novel biological targets could open up therapeutic applications for aminohydroxyanthraquinones in a wider range of diseases, including neurodegenerative disorders and metabolic conditions. researchgate.net
| Biological Target/Mechanism | Compound Class/Example | Therapeutic Area | References |
| DNA Intercalation & Topoisomerase II Inhibition | Anthracyclines and their analogues | Cancer | researchgate.net |
| ROS-Dependent Mitochondrial Apoptosis | Water-soluble anthraquinone derivatives | Cancer | nih.gov |
| Phosphoglycerate Mutase 1 (PGAM1) Inhibition | Anthraquinone derivatives | Cancer | frontiersin.org |
| Glycogen Synthase Kinase 3 (GSK-3) Inhibition | Anthraquinone derivatives | Multiple (Cancer, Neurological) | nih.gov |
| Xanthine Oxidase Inhibition | Natural anthraquinones | Gout | nih.gov |
Integration of Advanced Computational and Experimental Approaches
The discovery and optimization of novel aminohydroxyanthraquinones can be significantly accelerated by integrating computational and experimental techniques. frontiersin.org Computer-Aided Drug Design (CADD) offers powerful tools to predict the properties of molecules and guide synthetic efforts, reducing the time and cost associated with traditional trial-and-error approaches. nih.govnih.gov
Key computational methods applicable to this class of compounds include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target, helping to identify potential inhibitors and understand binding modes. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, providing insights for designing molecules with improved potency. nih.govfrontiersin.orgx-mol.net
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules, which can be correlated with their biological activity and interaction mechanisms. researchgate.net
Machine Learning (ML): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential of new compounds, screen virtual libraries, and identify promising lead candidates for synthesis and testing. researchgate.net
The most effective strategy involves a synergistic feedback loop where computational predictions are tested experimentally. frontiersin.org For example, virtual screening can identify a shortlist of promising candidates from a large library, which are then synthesized and evaluated in biological assays. The experimental results are then used to refine the computational models, leading to more accurate predictions in the next cycle. nih.gov This integrated approach is crucial for navigating the vast chemical space of possible aminohydroxyanthraquinone derivatives to find those with optimal properties for a given application. nih.gov
Addressing Challenges in Specific Derivatization and Functionalization
The functionalization of the 3-Amino-1-hydroxyanthracene-9,10-dione scaffold is key to tuning its physicochemical and biological properties. However, the chemical derivatization of the anthraquinone core presents several challenges.
One of the primary difficulties is achieving regioselectivity . The anthraquinone nucleus has multiple positions that can be substituted, and controlling the reaction to occur at a specific site can be difficult, often leading to mixtures of isomers that are challenging to separate. nih.gov For example, amination or halogenation reactions can occur at different positions depending on the reaction conditions and the existing substituents.
Another challenge is the stability of the derivatives . Introducing certain functional groups can alter the electronic properties of the anthraquinone system, potentially making the resulting molecule unstable or prone to degradation. This is particularly relevant when developing materials for applications like batteries, where the molecule must withstand repeated redox cycles.
Furthermore, the process of derivatization itself can be complex, sometimes requiring multiple steps and the use of protecting groups. nih.gov Modern synthetic strategies like "click chemistry" have been employed to create water-soluble anthraquinone derivatives, but the initial synthesis of the azide- or alkyne-functionalized precursors remains a critical step. nih.gov
Future research must focus on developing novel synthetic methodologies that offer high regioselectivity and are compatible with a wide range of functional groups. Overcoming these hurdles is essential for creating a diverse library of derivatives for systematic evaluation in biological and material science contexts. thermofisher.comnih.gov
Expanding Applications in Advanced Materials and Catalysis
Beyond their biological potential, aminohydroxyanthraquinones are emerging as promising candidates for advanced materials and catalysis due to their robust chemical structure and redox properties.
Energy Storage: The quinone moiety is redox-active, capable of undergoing reversible two-electron, two-proton reduction. This property makes anthraquinone derivatives highly attractive as organic electrode materials for rechargeable batteries. nih.govrsc.org Research has demonstrated that aminoanthraquinone derivatives and their polymers can serve as high-capacity cathode materials in lithium and magnesium batteries. researchgate.netpku.edu.cnacs.org Future work will focus on designing polymers and covalent organic frameworks (COFs) that enhance conductivity and cycling stability, making them viable alternatives to traditional inorganic materials. researchgate.net
Catalysis: Anthraquinones are effective organophotoredox catalysts. They can absorb visible light and initiate chemical reactions, such as atom transfer radical polymerization (ATRP). researchgate.net Recently, an anthraquinone-based COF was developed as a recyclable photocatalyst for C-H functionalization, a fundamentally important reaction in organic synthesis. rsc.org The porous and crystalline nature of the COF allows for efficient catalysis and easy recovery and reuse of the catalyst.
Sensors and Electronics: The planar, conjugated structure of anthraquinones makes them suitable for applications in organic electronics. Thin films of 2-aminoanthraquinone (B85984) have been fabricated into sensors for humidity and temperature. mdpi.com The potential for these compounds in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is an active area of research, driven by the ability to tune their electronic properties through chemical derivatization. rsc.org
Expanding these applications will require a deeper understanding of the structure-property relationships that govern their performance in materials. Integrating computational modeling with materials synthesis and characterization will be key to designing next-generation aminohydroxyanthraquinone-based materials with tailored properties for specific high-tech applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
